N-Benzoyl-L-aspartic acid

描述

Structure

3D Structure

属性

CAS 编号 |

4631-12-3 |

|---|---|

分子式 |

C11H11NO5 |

分子量 |

237.21 g/mol |

IUPAC 名称 |

(2S)-2-benzamidobutanedioic acid |

InChI |

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |

InChI 键 |

DJLTZJGULPLVOA-QMMMGPOBSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |

外观 |

Solid powder |

熔点 |

171-173°C |

其他CAS编号 |

4915-59-7 4631-12-3 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

L-Aspartic acid, N-benzoyl-; L-N-Benzoylaspartic acid; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of N-Benzoyl-L-aspartic acid

This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of N-Benzoyl-L-aspartic acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an organic compound classified as a derivative of aspartic acid, where the amino group is substituted with a benzoyl moiety.[1] It is also known as 2-benzamidobutanedioic acid.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2] |

| Molecular Weight | 237.21 g/mol | [1][2][3] |

| Melting Point | 171-173 °C[1][2], 176 °C[4][5], 181 °C (purified)[1] | [1][2][4][5] |

| Density | ~1.404 g/cm³ (at 20 °C) | [1] |

| Boiling Point | 502 °C at 760 mmHg | [1][4] |

| Flash Point | 257.4 °C | [1][4] |

| Water Solubility | 10 g/L at 25 °C[1], 2.33 g/L (predicted)[6] | [1][6] |

| Polar Surface Area | 103.7 Ų | [1] |

| pKa | 3.31 ± 0.10 (Predicted) | [4] |

| logP | 0.5 (predicted)[6], 0.45 (predicted)[6] | [6] |

| CAS Number | 4631-12-3 | [4] |

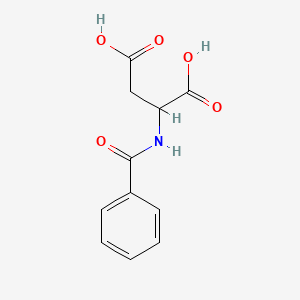

Chemical Structure

The structure of this compound consists of a benzene (B151609) ring attached to an amide group, which is in turn connected to an aspartic acid molecule.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-benzoyl amino acids involves the acylation of the corresponding amino acid.[7]

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.

-

Under controlled pH (typically between 9.2 and 12.0) and temperature conditions, add benzoyl chloride to the solution.[1][8]

-

Stir the reaction mixture at room temperature overnight.[7]

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

For further purification, recrystallization from a suitable solvent system, such as ethanol/water mixtures, can be performed.[1]

Biological Activity and Applications

This compound has been identified in plants such as peas (Pisum sativum) and is a metabolite of benzyl (B1604629) glucosinolate.[1][9] It has demonstrated a range of biological activities and is utilized in various research and development applications.

Anticancer and Kinase Inhibition

This compound is reported to be a potent inhibitor of tumor growth and an effective anticancer agent. It is classified among kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes crucial for cell signaling pathways. Studies have indicated its effectiveness against Chinese hamster ovary (CHO) cells and other cancer cell lines by inducing apoptosis (programmed cell death).

While the precise signaling pathways are a subject of ongoing research, its action as a kinase inhibitor suggests interference with phosphorylation cascades that are often dysregulated in cancer cells.

Anti-Inflammatory Properties

This compound has shown potential as an anti-inflammatory agent and has been investigated for the treatment of conditions like arthritis and other inflammatory diseases.[4] It serves as a precursor for synthesizing analogs with enhanced biological activity and pharmacokinetic properties, aiding in the development of new treatments for inflammatory disorders.[4]

Other Applications

This compound is also used as a building block in the synthesis of pharmaceuticals and for the modification of peptides and proteins.[4][9] It has been noted to inhibit rice seed germination.[3]

Safety and Handling

According to safety data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is recommended to handle this compound in a well-ventilated area, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols.[5] It is stable under recommended storage conditions.[5] In case of fire, it may decompose and emit toxic fumes.[5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]

References

- 1. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]

- 2. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]

- 4. Cas 4631-12-3,N-BENZOYL-ASPARTIC ACID | lookchem [lookchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Showing Compound N-Benzoylaspartic acid (FDB012566) - FooDB [foodb.ca]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 8. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of N-Benzoyl-L-aspartic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Benzoyl-L-aspartic acid, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the core chemical reactions, optimized experimental conditions, and purification strategies.

Core Synthesis Pathway: Schotten-Baumann Reaction

The most prevalent and industrially significant method for synthesizing this compound is through the N-acylation of L-aspartic acid using benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds in an alkaline aqueous medium. The amino group of L-aspartic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

The overall reaction can be summarized as follows:

L-aspartic acid is first dissolved in an alkaline solution, typically containing an alkali metal hydroxide (B78521) like sodium hydroxide, to deprotonate the amino group and the carboxylic acid groups, forming the corresponding salt (e.g., disodium (B8443419) L-aspartate). This enhances the nucleophilicity of the amino group. Benzoyl chloride is then gradually added to this solution. The alkaline conditions neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

A critical aspect of this synthesis is the control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. The primary byproducts include benzoic acid (from the hydrolysis of benzoyl chloride) and the dipeptide N-benzoyl-L-aspartyl-aspartic acid.[1]

Key Reaction Parameters and Quantitative Data

Precise control over temperature and pH is paramount for achieving high yield and purity.[1] The following table summarizes the optimized reaction conditions derived from established protocols for N-acylation of L-aspartic acid derivatives.

| Parameter | Optimal Range | Rationale | Expected Outcome | Reference |

| Temperature | 40°C - 55°C | Balances reaction rate and suppression of side reactions. Higher temperatures can increase hydrolysis of benzoyl chloride. | High reaction rate with minimal byproduct formation. | [1] |

| pH | 10.0 - 11.5 | Maintains the amino group in its nucleophilic, deprotonated state while minimizing hydrolysis of the benzoyl chloride. | Maximizes the acylation of the amino group. | [1][2] |

| Reaction Time | Not explicitly stated, but dependent on reactant addition rate and temperature. | Sufficient time for the reaction to go to completion. | High conversion of L-aspartic acid. | |

| Yield | > 90% | Optimized conditions lead to high conversion and minimal loss to side products. | Economically viable process. | [2] |

| Purity | > 99% | Effective control of side reactions and subsequent purification steps. | High-quality product suitable for further applications. | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction adapted for this compound synthesis.

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (or other alkali metal hydroxide)

-

Hydrochloric acid (for acidification)

-

Water (deionized)

-

Organic solvent (e.g., chloroform, ether, benzene (B151609), or carbon tetrachloride for purification)[1]

Procedure:

-

Preparation of L-aspartic acid salt solution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The pH of the solution should be adjusted to the desired alkaline range (10.0 - 11.5) by the controlled addition of a concentrated sodium hydroxide solution.[1]

-

Reaction: While maintaining the temperature of the reaction mixture between 40°C and 55°C, gradually add benzoyl chloride to the L-aspartic acid salt solution with vigorous stirring.[1] Throughout the addition, continuously monitor and maintain the pH within the optimal range by adding a sodium hydroxide solution as needed.

-

Reaction Completion and Acidification: After the addition of benzoyl chloride is complete, continue stirring the mixture until the reaction is complete (this can be monitored by techniques such as TLC or HPLC). Upon completion, the reaction mixture is cooled, and the pH is lowered by the addition of hydrochloric acid to precipitate the this compound product.

-

Isolation and Initial Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

Purification of this compound

The primary impurities in the crude product are typically benzoic acid and N-benzoyl-L-aspartyl-aspartic acid.[1] A purification process involving the selective hydrolysis of the dipeptide and extraction of benzoic acid is effective.[1]

Procedure:

-

Dissolution and pH Adjustment: The crude this compound is dissolved in water, and the pH is adjusted to 10.75-11.5 with a sodium hydroxide solution.[1]

-

Hydrolysis of Dipeptide: The solution is heated to 40-55°C and stirred to facilitate the hydrolysis of the N-benzoyl-L-aspartyl-aspartic acid dipeptide back to this compound and L-aspartic acid.[1]

-

Extraction of Benzoic Acid: After cooling the solution, an immiscible organic solvent such as chloroform, ether, or benzene is added.[1] The mixture is stirred vigorously to extract the benzoic acid into the organic layer. The layers are then separated. This extraction step is repeated to ensure complete removal of benzoic acid.

-

Precipitation and Final Isolation: The aqueous layer containing the purified sodium salt of this compound is acidified with hydrochloric acid to precipitate the final product. The pure this compound is then collected by filtration, washed with cold water, and dried.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Schotten-Baumann reaction.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

References

N-Benzoyl-L-aspartic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, is a molecule of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and has demonstrated potential as a bioactive compound with anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of this compound. It includes detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates its known biological activities, including its role as a protein kinase inhibitor and an inducer of apoptosis, supported by signaling pathway diagrams.

Chemical Structure and Properties

This compound is characterized by an L-aspartic acid core where the amino group is acylated with a benzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, enhancing its lipophilicity and potential for biological interactions.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol [1] |

| IUPAC Name | (2S)-2-benzamidobutanedioic acid[1] |

| SMILES | O=C(O)C--INVALID-LINK--NC(C1=CC=CC=C1)=O[2] |

| InChI Key | DJLTZJGULPLVOA-QMMMGPOBSA-N |

| CAS Number | 4631-12-3 |

| Appearance | White to off-white solid |

| Melting Point | 171-173 °C |

Chemical Structure of this compound

Chemical Analysis

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B). A typical starting condition is 95% A and 5% B, with a gradient to increase the concentration of B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Workflow for HPLC

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the methine proton of the aspartic acid backbone, and the methylene (B1212753) protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

| Spectroscopic Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~12.8 (br s, 2H, COOH), δ ~8.8 (d, 1H, NH), δ 7.9-7.5 (m, 5H, Ar-H), δ ~4.7 (m, 1H, α-CH), δ ~2.9 (m, 2H, β-CH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~172, ~171 (COOH), δ ~166 (C=O, amide), δ ~134, ~131, ~128, ~127 (Ar-C), δ ~50 (α-C), δ ~36 (β-C) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch), ~1720 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |

| Mass Spectrometry | [M-H]⁻ at m/z 236.05 |

Synthesis of this compound

This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of L-aspartic acid with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M NaOH) in an ice bath. The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group.

-

Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and an additional equivalent of aqueous NaOH solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) throughout the addition.

-

Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 2 with a mineral acid (e.g., concentrated HCl) while cooling in an ice bath. This will precipitate the this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum.

Synthesis Workflow

References

N-Benzoyl-L-aspartic Acid: A Technical Whitepaper on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available, albeit limited, public domain information regarding the mechanism of action of N-Benzoyl-L-aspartic acid. The detailed molecular targets, quantitative efficacy, and specific signaling pathways remain largely unelucidated in peer-reviewed literature. This document, therefore, presents a theoretical framework based on general classifications and findings for structurally related compounds. Further empirical validation is critically required.

Executive Summary

This compound is a compound with reported anticancer, anti-inflammatory, and antifungal properties.[1][2][3] It is broadly classified as a kinase inhibitor that induces apoptosis, or programmed cell death, in cancer cells.[1] Despite these classifications, specific molecular targets and detailed signaling pathways have not been extensively characterized in publicly available research. This guide provides a comprehensive overview of the putative mechanisms of action, drawing parallels from related compounds and established biochemical pathways. All presented data and experimental protocols are generalized and should be adapted and validated for specific research contexts.

Putative Anticancer Mechanism of Action

The primary anticancer effect of this compound is attributed to its role as a kinase inhibitor and an inducer of apoptosis.[1]

Kinase Inhibition

While this compound is categorized as a kinase inhibitor, the specific kinases it targets have not been identified in the available literature.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of cancer. The inhibitory action of this compound likely disrupts signaling cascades that are essential for cancer cell proliferation, survival, and metastasis.

A generalized experimental workflow for screening this compound against a panel of kinases is presented below.

Table 1: Hypothetical Quantitative Data for Kinase Inhibition

| Kinase Target | IC50 (µM) | Assay Method |

| Unknown | Data not available | e.g., Kinase Glo®, Z'-LYTE™ |

| Unknown | Data not available | e.g., Radiometric assay |

Induction of Apoptosis

This compound is reported to induce apoptosis in cancer cells.[1] Apoptosis is a regulated process of cell death that is crucial for normal development and tissue homeostasis. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases.

The specific pathway activated by this compound is not detailed in the literature. However, a plausible mechanism involves the inhibition of pro-survival kinases, leading to the activation of the intrinsic apoptotic pathway.

References

N-Benzoyl-L-aspartic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid, an acylated derivative of the endogenous amino acid L-aspartic acid, has emerged as a molecule of interest in pharmaceutical research due to its potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, including its proposed mechanisms of action, synthesis, and relevant experimental protocols. While quantitative data on its potency remains limited in publicly accessible literature, this document consolidates the available qualitative information to guide further research and development efforts.

Introduction

This compound is a chemical compound where a benzoyl group is attached to the nitrogen atom of L-aspartic acid. This modification alters the physicochemical properties of the parent amino acid, leading to distinct biological activities. It has been investigated for its potential therapeutic applications, primarily as an anticancer and anti-inflammatory agent[1]. Structurally, the presence of the benzoyl group and the dicarboxylic acid moiety of aspartic acid are key features that likely contribute to its biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |

| Molecular Weight | 237.21 g/mol | [2][3] |

| Melting Point | 171 °C | [2] |

| Appearance | White to off-white solid |

Synthesis

This compound can be synthesized through the acylation of L-aspartic acid with benzoyl chloride in an alkaline medium. The reaction involves the nucleophilic attack of the amino group of L-aspartic acid on the carbonyl carbon of benzoyl chloride.

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common laboratory practices for the N-acylation of amino acids.

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, pH meter, filtration apparatus)

Procedure:

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The pH should be maintained in the alkaline range (e.g., pH 9-11) to ensure the amino group is deprotonated and thus nucleophilic.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the stirred solution. Monitor and maintain the alkaline pH by the dropwise addition of NaOH solution as the reaction produces HCl as a byproduct.

-

Continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-3 hours) after the addition of benzoyl chloride is complete.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an alcohol-water mixture).

-

Dry the purified product under vacuum.

Biological Activity: Anticancer Properties

This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent[2]. It is suggested to belong to the group of kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways[2].

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The primary proposed mechanism for the anticancer activity of this compound is the inhibition of protein kinases. This inhibition is believed to disrupt signaling pathways that are essential for cancer cell proliferation and survival, ultimately leading to programmed cell death, or apoptosis[2]. Studies have indicated its effectiveness against Chinese hamster ovary (CHO) cells and other cancer cell lines[2]. However, the specific kinases inhibited by this compound have not been definitively identified in the reviewed literature.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This is a representative protocol for assessing the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., CHO, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activity: Anti-inflammatory Properties

This compound has been studied for its potential as an anti-inflammatory agent, with possible applications in conditions like arthritis[1]. Its mechanism of action is thought to be similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Mechanism of Action: Inhibition of NF-κB and COX Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. Two primary targets are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Cyclooxygenase (COX) enzymes.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway would lead to a reduction in the production of these inflammatory mediators.

-

COX Enzymes: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes is a well-established mechanism for many anti-inflammatory drugs.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide on the Discovery and History of N-Benzoyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, holds a significant position in the landscape of organic synthesis and pharmaceutical development. While it may not be a household name, its role as a crucial intermediate, particularly in the synthesis of the artificial sweetener aspartame, underscores its industrial importance. This technical guide delves into the historical context of its discovery, rooted in the foundational principles of peptide chemistry, and outlines the evolution of its synthesis. We will explore the pioneering work that laid the groundwork for its creation and examine the experimental protocols that defined its early characterization.

Historical Context: From the Dawn of Peptide Chemistry

The story of this compound is intrinsically linked to the early explorations of amino acid chemistry and the development of methods for forming peptide bonds. The late 19th and early 20th centuries were a period of fervent discovery in organic chemistry, with luminaries like Emil Fischer laying the very foundations of our understanding of proteins and their constituent amino acids.[1][2]

The key to synthesizing N-acylated amino acids, the class of compounds to which this compound belongs, was unlocked by the work of German chemists Carl Schotten and Eugen Baumann. In 1883, they described a method for the acylation of amines using acid chlorides in the presence of an aqueous base. This reaction, now famously known as the Schotten-Baumann reaction , provided a robust and versatile tool for creating amide bonds.

While the exact date and discoverer of the first synthesis of this compound specifically are not prominently documented in readily available historical records, its synthesis is a direct application of the Schotten-Baumann methodology to L-aspartic acid. The work of Emil Fischer in the early 1900s on the synthesis of peptides heavily relied on such N-acylation reactions to protect the amino group of one amino acid while its carboxyl group was coupled with another.[1][2][3][4] By the mid-20th century, this compound was a known and studied compound within the scientific community, as evidenced by a 1953 paper in the Journal of the Chemical Society by C. C. Barker and his colleagues, which investigated the dehydration and racemization of N-acyl-L-aspartic acids.

The Foundational Synthesis: The Schotten-Baumann Reaction

The archetypal synthesis of this compound involves the reaction of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. This method, a classic example of the Schotten-Baumann reaction, remains a fundamental approach.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize this compound by the N-acylation of L-aspartic acid with benzoyl chloride.

Materials:

-

L-Aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

pH indicator paper or pH meter

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and filtration apparatus

Methodology:

-

Dissolution of L-Aspartic Acid: A calculated amount of L-aspartic acid is dissolved in an aqueous solution of sodium hydroxide. The amount of NaOH used is typically in molar excess to ensure the deprotonation of both the amino group and the two carboxylic acid groups of aspartic acid, forming the disodium (B8443419) salt. The reaction is usually cooled in an ice bath to control the exothermic reaction with benzoyl chloride.

-

Acylation: While vigorously stirring the cooled solution, benzoyl chloride is added portion-wise. Simultaneously, a solution of sodium hydroxide is added dropwise to maintain the alkaline pH of the reaction mixture. The hydroxide ions neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the N-benzoyl product.

-

Reaction Monitoring: The pH of the mixture is continuously monitored and maintained in the alkaline range (typically pH 8-10) throughout the addition of benzoyl chloride. The reaction is allowed to proceed for a set period after the final addition to ensure completion.

-

Acidification and Precipitation: Once the reaction is complete, the solution is acidified, typically with hydrochloric acid. The acidification protonates the carboxylate groups of this compound, causing it to precipitate out of the aqueous solution as a white solid, as its solubility is significantly lower in acidic conditions.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.

Logical Flow of the Schotten-Baumann Synthesis

Caption: Workflow of this compound synthesis.

Quantitative Data and Physical Properties

While detailed quantitative data from the earliest syntheses are scarce, modern adaptations of the Schotten-Baumann reaction and other synthetic routes report high yields and purity. The physical properties of this compound have been well-characterized.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Melting Point | 176 °C |

| Appearance | White crystalline solid |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents |

Early Biological and Pharmacological Investigations

Initial interest in this compound was primarily from a chemical and synthetic standpoint. However, as our understanding of biochemistry and pharmacology advanced, N-acylated amino acids began to be investigated for their biological roles. This compound has been identified as a metabolite of benzyl (B1604629) glucosinolate. More recently, it has been explored for its potential as an anticancer agent, although this research is still in its early stages.

Conclusion

The discovery and history of this compound are a testament to the enduring legacy of foundational organic chemistry. Born from the principles of the Schotten-Baumann reaction and the pioneering spirit of early peptide chemists, this compound has evolved from a simple N-acylated amino acid to a key industrial intermediate. Its synthesis, a classic example of nucleophilic acyl substitution, provides a clear and instructive illustration of fundamental reaction mechanisms. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of such building blocks is invaluable, providing context for the innovation of novel synthetic methodologies and the development of new therapeutic agents. The journey of this compound from the annals of chemical history to its modern applications continues to be a compelling narrative of scientific progress.

References

N-Benzoyl-L-aspartic Acid: A Technical Guide for Researchers

CAS Number: 4631-12-3

An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Activities

This technical guide provides a comprehensive overview of N-Benzoyl-L-aspartic acid, a compound of interest for researchers in medicinal chemistry, drug development, and biochemistry. This document consolidates key data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a derivative of the amino acid L-aspartic acid.[1] Its core structure consists of an L-aspartic acid molecule where the amino group is acylated with a benzoyl group.[2] This modification significantly influences its chemical and biological characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4631-12-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₅ | [3][6] |

| Molecular Weight | 237.21 g/mol | [3][6] |

| Melting Point | 171 - 176 °C | [3][6] |

| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [3][7] |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Solubility | DMSO: 250 mg/mL (1053.92 mM) (ultrasonication may be needed) | [4][8][9] |

| pKa | 3.31 ± 0.10 (Predicted) | [3][9] |

| Appearance | White to off-white solid | [4] |

| Synonyms | This compound, L-N-Benzoylaspartic acid, (2S)-2-benzamidobutanedioic acid | [3][7][9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, involving the acylation of L-aspartic acid with benzoyl chloride in an alkaline aqueous medium.[2]

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Chloroform (B151607) (for purification)

-

pH meter

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of L-aspartic acid: Dissolve L-aspartic acid in a calculated amount of deionized water containing two equivalents of sodium hydroxide. The reaction should be carried out under cooling in an ice bath to manage the exothermic nature of the subsequent steps.

-

Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and a solution of sodium hydroxide. Maintain the pH of the reaction mixture between 10.75 and 11.5.[6] The temperature should be kept low during the addition to prevent hydrolysis of the benzoyl chloride and to favor the N-acylation over O-acylation.

-

Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the reaction mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

Hydrolysis of Byproducts (Optional but Recommended): The reaction may produce N-benzoyl-L-aspartyl-aspartic acid as a dipeptide byproduct.[6] To hydrolyze this, maintain the alkaline pH (10.75-11.5) and heat the mixture to 40-55°C for approximately 30 minutes.[6]

-

Purification - Removal of Benzoic Acid: Cool the reaction mixture to room temperature. Extract the mixture with an organic solvent such as chloroform to remove any unreacted benzoyl chloride and benzoic acid formed from hydrolysis.[6] Separate the aqueous layer containing the sodium salt of this compound.

-

Precipitation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 1.5.[6] This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts. Dry the purified this compound in a vacuum oven at a moderate temperature.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, including anti-inflammatory and anti-cancer effects.[3][5] While the precise mechanisms are still under investigation, this section explores the known activities and potential signaling pathways involved.

Anti-inflammatory Activity

N-benzoyl substituted amino acids have been identified as potential anti-inflammatory agents.[3] One of the proposed mechanisms for this activity is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the adhesion and transmigration of leukocytes to sites of inflammation. By blocking this interaction, N-benzoyl amino acids may reduce the inflammatory response.

While specific studies on this compound's effect on the LFA-1/ICAM-1 pathway are not extensively detailed, the general mechanism for N-benzoyl amino acids provides a strong rationale for its potential anti-inflammatory properties. Further research is needed to elucidate the specific interactions and efficacy of the L-aspartic acid derivative.

Anti-cancer Activity and Apoptosis

This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent, potentially by inducing apoptosis (programmed cell death).[5] While the specific apoptotic pathway triggered by this compound in cancer cells has not been fully elucidated, a hypothetical pathway can be proposed for further investigation.

Many anti-cancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute cell death. It is plausible that this compound could modulate the expression or activity of key regulatory proteins in this pathway, such as the Bcl-2 family of proteins.

Furthermore, signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the expression of enzymes like COX-2 (Cyclooxygenase-2) are often dysregulated in cancer and contribute to inflammation-driven tumorigenesis. Given the anti-inflammatory potential of this compound, it is conceivable that its anti-cancer effects may also involve the modulation of these pathways. Further research is required to determine if this compound directly or indirectly affects NF-κB signaling or COX-2 activity in cancer cells.

Conclusion

This compound is a versatile compound with established physicochemical properties and clear synthetic routes. Its potential as an anti-inflammatory and anti-cancer agent makes it a molecule of significant interest for further research and development. The detailed protocols and exploration of potential mechanisms of action provided in this guide are intended to facilitate future studies into the therapeutic applications of this promising compound. Further investigation into its specific interactions with biological targets and its efficacy in preclinical models is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]

- 3. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aspirin induces apoptosis through the blockade of IL-6-STAT3 signaling pathway in human glioblastoma A172 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

N-Benzoyl-L-aspartic acid as a metabolite of benzyl glucosinolate

An In-depth Technical Guide on the Postulated Metabolism of Benzyl (B1604629) Glucosinolate to N-Benzoyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic conversion of benzyl glucosinolate to this compound is not a well-documented pathway in the current scientific literature. The following guide is based on a postulated pathway, drawing inferences from the established metabolism of glucosinolates and the general principles of xenobiotic detoxification. Direct experimental verification of this specific metabolic route is not available in the reviewed literature.

Introduction

Benzyl glucosinolate, also known as glucotropaeolin, is a secondary metabolite found in cruciferous plants, notably in species like Indian cress (Tropaeolum majus). Upon tissue damage, benzyl glucosinolate is hydrolyzed by the enzyme myrosinase, primarily yielding benzyl isothiocyanate (BITC). BITC is a volatile and reactive compound that contributes to the characteristic flavor of these plants and has been the subject of research for its potential chemopreventive properties.

The metabolism of BITC in vertebrates is predominantly understood to proceed via the mercapturic acid pathway, leading to its conjugation with glutathione (B108866) and subsequent excretion as N-acetylcysteine conjugates. However, alternative metabolic fates are possible, particularly in invertebrates and potentially as minor pathways in other organisms. This guide explores the postulated metabolic pathway that leads to the formation of this compound, a potential detoxification product.

Postulated Metabolic Pathway

The formation of this compound from benzyl glucosinolate is hypothesized to be a multi-step process involving the conversion of the initial hydrolysis product, BITC, into benzoic acid, which is then conjugated with the amino acid L-aspartic acid.

Step 1: Hydrolysis of Benzyl Glucosinolate

The initial and obligatory step is the enzymatic hydrolysis of benzyl glucosinolate by myrosinase. This reaction cleaves the thioglucose bond, leading to the formation of an unstable aglycone, which spontaneously rearranges to form benzyl isothiocyanate (BITC).

Caption: Initial hydrolysis of Benzyl Glucosinolate to Benzyl Isothiocyanate.

Step 2: Conversion of BITC to Benzoic Acid

This part of the pathway is the most speculative and is based on a postulated metabolic route in the insect Galeruca tanaceti. In this proposed scheme, BITC is further metabolized to benzoic acid. This likely involves a series of oxidation reactions. One plausible route is the conversion of the isothiocyanate group to an amine, followed by oxidative deamination to an aldehyde (benzaldehyde), and subsequent oxidation to a carboxylic acid (benzoic acid).

Caption: Postulated conversion of BITC to Benzoic Acid.

Step 3: Activation of Benzoic Acid and Conjugation with L-Aspartic Acid

The conjugation of xenobiotic carboxylic acids with amino acids is a known detoxification mechanism.[1][2][3] This process typically occurs in two steps within the mitochondria.[1] First, the carboxylic acid (benzoic acid) is activated by forming a high-energy thioester bond with coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase. Second, the benzoyl group is transferred from benzoyl-CoA to the amino group of an amino acid, in this case, L-aspartic acid. This latter step is catalyzed by an N-acyltransferase. While glycine (B1666218) is the most common amino acid for such conjugations in humans, other amino acids can be utilized depending on the species and the substrate.[1][4][5]

Caption: Activation of Benzoic Acid and conjugation with L-Aspartic Acid.

Experimental Methodologies

While no specific protocols for the entire pathway leading to this compound have been published, methodologies for analyzing related compounds can be adapted.

Extraction and Analysis of Glucosinolates and their Metabolites

-

Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) would likely require solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific detection of these metabolites.[6]

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes would be employed to detect the range of potential intermediates and the final product.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, based on specific precursor-to-product ion transitions for each analyte. For this compound, the fragmentation would likely involve the loss of the benzoyl group (m/z 105).

-

Synthesis of an this compound Standard

For quantitative analysis, a pure standard of this compound is required. This can be synthesized by reacting L-aspartic acid with benzyl chloroformate in an alkaline solution, followed by acidification.[7]

Quantitative Data

There is currently no published quantitative data on the in vivo or in vitro formation of this compound from benzyl glucosinolate. Research in this area would need to establish the presence of this metabolite and then quantify its formation under various conditions.

Signaling Pathways

The formation of this compound is considered a detoxification pathway. As such, it is not currently known to be part of a specific signaling cascade. However, the precursor, BITC, has been shown to influence various signaling pathways, including the inhibition of mTOR signaling.[8] It is plausible that the diversion of BITC into different metabolic pathways could modulate its effects on these signaling cascades.

Conclusion

The metabolic conversion of benzyl glucosinolate to this compound is a plausible but unverified detoxification pathway. It likely involves the initial hydrolysis of benzyl glucosinolate to BITC, followed by a series of oxidative steps to form benzoic acid, which is then activated and conjugated with L-aspartic acid. This guide provides a framework for researchers interested in investigating this potential metabolic route. Further studies are required to confirm the existence of this pathway in different organisms, identify the specific enzymes involved, and quantify the metabolic flux. Such research would contribute to a more comprehensive understanding of the biotransformation of dietary glucosinolates and their physiological consequences.

References

- 1. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. al-edu.com [al-edu.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Prominent Neurometabolite: An In-depth Technical Guide to the Early Studies of N-acyl-L-aspartic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on N-acyl-L-aspartic acids, with a primary focus on N-acetyl-L-aspartic acid (NAA), a molecule that has evolved from a chemical curiosity to a significant marker in neurodiagnostics. We will explore the seminal studies that led to its discovery, the initial characterization of its biochemical properties, and the early hypotheses surrounding its function in the central nervous system. This document adheres to stringent data presentation and visualization requirements to provide a clear and comprehensive overview of these pioneering works.

Discovery and Initial Characterization

In 1956, Harris H. Tallan, Stanford Moore, and William H. Stein at the Rockefeller Institute for Medical Research reported the isolation of a new amino acid derivative from the brain of a cat.[1] This compound, identified as N-acetyl-L-aspartic acid, was found to be surprisingly abundant, making it one of the most concentrated amino acids in the mammalian brain.[1][2]

Isolation and Quantification

The early method for the isolation and quantification of NAA from brain tissue was a meticulous process involving ion-exchange chromatography, a cutting-edge technique for the time.

-

Tissue Preparation: A fresh or frozen cat brain was homogenized in a solution of 1% picric acid.

-

Deproteinization: The homogenate was centrifuged to precipitate proteins, and the supernatant containing the free amino acids and other small molecules was collected.

-

Picric Acid Removal: The picric acid was removed from the supernatant by passing it through a column of Dowex 2-X10 resin in the chloride form.

-

Ion-Exchange Chromatography: The resulting solution was then subjected to chromatography on a column of Dowex 1-X8 resin in the acetate (B1210297) form. A gradient elution with increasing concentrations of acetic acid was used to separate the various amino acids and derivatives.

-

Quantification: The fractions were collected and analyzed using the ninhydrin (B49086) reaction after acid hydrolysis to cleave the acetyl group and liberate free aspartic acid, which could then be quantified colorimetrically.[1][2]

The workflow for this pioneering experiment is visualized below.

Quantitative Distribution in the Brain

Tallan's initial study also provided the first quantitative data on the distribution of NAA in different regions of the bovine brain, revealing a non-uniform distribution.

| Brain Region | N-acetyl-L-aspartic Acid Concentration (mg/100g wet tissue) |

| Cerebral Cortex (Gray Matter) | 110 |

| Cerebral White Matter | 80 |

| Cerebellum | 95 |

| Brain Stem | 85 |

Table 1: Concentration of N-acetyl-L-aspartic acid in different regions of the bovine brain as reported by Tallan et al. (1956). Data is approximated from the original publication.[1]

Early Studies on Biosynthesis

Following its discovery, the next critical step was to understand how N-acetyl-L-aspartic acid was synthesized in the brain. In 1959, Fred B. Goldstein published the first report on the enzymatic synthesis of NAA.[1][3]

The First In Vitro Synthesis

Goldstein's experiments demonstrated that NAA could be synthesized from L-aspartic acid and an acetyl donor in a cell-free system derived from rat brain.

-

Enzyme Preparation: A supernatant fraction was prepared from a rat brain homogenate by centrifugation at 30,000 x g. This fraction contained the soluble enzymes of the brain.

-

Reaction Mixture: The standard reaction mixture contained:

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

L-aspartate

-

Acetyl-CoA (as the acetyl donor)

-

Magnesium sulfate

-

Potassium chloride

-

The enzyme preparation

-

-

Incubation: The mixture was incubated at 37°C for 2 hours.

-

Product Isolation and Quantification: The synthesized NAA was isolated using ion-exchange chromatography, similar to the method of Tallan, and quantified by measuring the amount of aspartic acid released after acid hydrolysis.[1][3]

The logical flow of Goldstein's biosynthesis experiment is depicted in the following diagram.

Early Enzyme Kinetics and Specificity

Goldstein's 1959 paper also provided the first quantitative data on the requirements for the enzymatic synthesis of NAA, establishing the necessity of both L-aspartate and an acetyl donor.

| Condition | N-acetyl-L-aspartic Acid Synthesized (µmoles) |

| Complete System | 0.29 |

| Boiled Enzyme | 0.00 |

| Acetyl-CoA Omitted | 0.00 |

| L-Aspartate Omitted | Not Reported (Implied 0.00) |

| Magnesium Sulfate Omitted | 0.29 |

| Potassium Chloride Omitted | 0.19 |

Table 2: Requirements for the enzymatic synthesis of N-acetyl-L-aspartic acid. Data from Goldstein (1959).[1]

Early Hypotheses on Biological Function

The remarkably high concentration of N-acetyl-L-aspartic acid in the brain immediately suggested it played a significant, albeit unknown, role in neural function. Early hypotheses were varied and speculative.

-

Neuronal Osmolyte: One of the earliest suggestions was that NAA, being a highly concentrated and osmotically active molecule, could be involved in maintaining fluid balance within neurons.

-

Source of Acetate: It was proposed that NAA could serve as a storage and transport molecule for acetate, which is crucial for lipid and myelin synthesis in the brain. This was particularly relevant given the high rate of myelination during brain development.[4]

-

Precursor to other molecules: Early on, researchers considered the possibility that NAA might be a precursor for the synthesis of other important molecules in the nervous system, a hypothesis that was later confirmed with the discovery of N-acetylaspartylglutamate (NAAG).[4]

-

Role in Energy Metabolism: The link to acetyl-CoA, a central molecule in energy metabolism, led to speculation that NAA could be involved in mitochondrial energy production.

The relationship between NAA and its proposed roles in these early studies can be visualized as a signaling pathway.

References

An In-Depth Technical Guide to N-Benzoyl-L-aspartic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

N-Benzoyl-L-aspartic acid and its derivatives represent a class of compounds with significant therapeutic potential, garnering interest in the fields of medicinal chemistry and drug development. These molecules, characterized by a benzoyl group attached to the nitrogen of L-aspartic acid, have demonstrated a range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Synthesis and Characterization

The synthesis of this compound derivatives typically involves the acylation of the amino group of L-aspartic acid or its esters with a substituted or unsubstituted benzoyl chloride or benzoic anhydride (B1165640). The choice of synthetic route can be adapted to yield a variety of analogs with diverse substitution patterns on the benzoyl ring and modifications of the aspartic acid backbone.

General Synthetic Protocols

Synthesis of N-Benzoylamino Acid Methyl Esters:

A common method involves a coupling reaction between a benzoic acid derivative and an amino acid methyl ester.[1]

-

Esterification of the Amino Acid: The amino acid (e.g., L-aspartic acid) is first esterified, typically by reacting it with methanol (B129727) in the presence of a catalyst like thionyl chloride or by using trimethylsilyl (B98337) chloride (TMSCl) in methanol.[1]

-

Coupling Reaction: The resulting amino acid methyl ester is then coupled with the desired benzoic acid derivative using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) at room temperature.[1]

Synthesis of N-Benzoyl Amino Acids:

Direct N-acylation of the amino acid can be achieved using benzoic anhydride in the presence of a weak base.[1]

-

A solution of the amino acid and benzoic anhydride in a suitable solvent like acetic acid is refluxed for a specified period.[1] The product is then isolated and purified, often by column chromatography.[1]

Synthesis of N-Benzyloxycarbonyl-L-aspartic acid:

This analog is synthesized by reacting L-aspartic acid with benzyl (B1604629) chloroformate in an alkaline aqueous solution. The pH and temperature of the reaction are carefully controlled to ensure high yield and purity.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a variety of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format.

Antifungal Activity

Several N-benzoyl amino esters and acids have demonstrated notable antifungal activity against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[1][2] The mechanism of action is thought to involve the inhibition of fungal chitinase, a crucial enzyme for cell wall synthesis.[3]

| Compound/Derivative | Fungal Strain | Concentration (µg/mL) | % Inhibition | Reference |

| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | A. fumigatus | 640 | 78.2 | [1][2] |

| N-(p-methylbenzoyl)-L-tryptophan methyl ester | F. temperatum | 640 | 78.5 | [1][2] |

| N-Benzoyl-D-valine methyl ester | A. fumigatus | 640 | 70.7 | [1][2] |

| N-Benzoyl-D-valine methyl ester | F. temperatum | 640 | 66.2 | [1][2] |

| N-(p-methylbenzoyl)-L-valine methyl ester | A. fumigatus | 640 | 61.5 | [1][2] |

| N-(p-methylbenzoyl)-L-valine methyl ester | F. temperatum | 640 | 70.3 | [1][2] |

Antimicrobial Activity

N-Boc-amino acid-(N`-benzoyl) hydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

N-Boc-L-valine-(N-benzoyl) hydrazide | Staphylococcus aureus | 125 | [4] |

| N-Boc-L-valine-(N-benzoyl) hydrazide | Escherichia coli | 250 | [4] |

N-Boc-L-leucine-(N-benzoyl) hydrazide | Staphylococcus aureus | 250 | [4] |

| N-Boc-L-leucine-(N-benzoyl) hydrazide | Escherichia coli | 500 | [4] |

N-Boc-L-phenylalanine-(N-benzoyl) hydrazide | Staphylococcus aureus | 125 | [4] |

| N-Boc-L-phenylalanine-(N-benzoyl) hydrazide | Escherichia coli | 250 | [4] |

Anti-inflammatory Activity

Anticancer Activity

This compound has been reported to be a potent inhibitor of tumor growth and an effective anticancer agent, with the ability to induce apoptosis (programmed cell death) in cancer cells. While specific IC50 values for a range of cancer cell lines are still emerging, preliminary studies indicate promising cytotoxic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in this guide.

Synthesis of N-(p-methylbenzoyl)-L-valine methyl ester

-

Step 1: Synthesis of L-valine methyl ester: To a solution of L-valine (1 mmol) in methanol (5 mL), add trimethylsilane (B1584522) chloride (2 mmol). Stir the solution for 12 hours at room temperature. Evaporate the solvent under reduced pressure to obtain the amino ester, which is used in the next step without further purification. [1]

-

Step 2: Coupling: To a solution of L-valine methyl ester (1 mmol) and p-toluic acid (1 mmol) in CH2Cl2 (10 mL), add DMAP (0.1 mmol), EDC (1.5 mmol), and triethylamine (2 mmol). Stir the mixture at room temperature overnight. Add CH2Cl2 (20 mL) and a saturated aqueous solution of NH4Cl (10 mL). Separate the organic layer, and extract the aqueous phase with CH2Cl2 (3 x 20 mL). Combine the organic fractions, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography. [1]

Antifungal Activity Evaluation (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.

-

Inoculum Preparation: Prepare a suspension of fungal spores in sterile saline containing 0.05% Tween 80. Adjust the spore concentration to approximately 1-5 x 10^4 CFU/mL. [2]

-

Assay: In a 96-well microtiter plate, add 100 µL of the test compound solution (dissolved in a suitable solvent and diluted in RPMI 1640 medium) to the wells. Add 100 µL of the fungal inoculum to each well. Incubate the plate at 35°C for 48-72 hours. [2]

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. The percentage of inhibition can be calculated by measuring the optical density at a specific wavelength (e.g., 530 nm) and comparing it to the growth control. [2]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Evans Blue-Carrageenan Induced Pleural Effusion Assay (Anti-inflammatory)

This in vivo assay measures the ability of a compound to reduce fluid leakage into the pleural cavity, an indicator of inflammation.

-

Animal Model: Use male Wistar rats (180-220 g).

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose one hour before the induction of pleurisy.

-

Induction of Pleurisy: Inject 0.1 mL of a 1% carrageenan solution in saline into the pleural cavity of the rats. Simultaneously, inject 1% Evans blue dye intravenously to quantify plasma exudation.

-

Sample Collection: Four hours after the carrageenan injection, euthanize the animals and collect the pleural exudate.

-

Measurement: Centrifuge the exudate and measure the volume. The amount of Evans blue in the supernatant is quantified spectrophotometrically at 620 nm. The protein concentration in the exudate can also be measured as an additional marker of inflammation. The percentage of inhibition of pleural effusion is calculated by comparing the treated group with the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

Antifungal Mechanism: Chitinase Inhibition

The antifungal activity of some N-benzoyl amino acid derivatives is attributed to their ability to inhibit fungal chitinase. Chitinase is an essential enzyme for the degradation and remodeling of chitin, a major component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Caption: Proposed mechanism of antifungal activity.

Anti-inflammatory Mechanism: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of N-benzoylphenylalanine derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Caption: Inhibition of the COX pathway.

Anticancer Mechanism: Involvement of NF-κB and Apoptosis

The anticancer activity of this compound derivatives may involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the induction of apoptosis. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB, these compounds can suppress the expression of pro-survival genes and induce apoptosis in cancer cells.

Caption: Modulation of the NF-κB signaling pathway.

Conclusion

This compound derivatives and their analogs represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated antifungal, antimicrobial, anti-inflammatory, and anticancer activities, coupled with well-defined synthetic pathways, make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their interactions with biological targets to unlock their full therapeutic potential.

References

N-Benzoyl-L-aspartic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, has emerged as a molecule of interest in the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its potential applications, focusing on its putative anti-inflammatory and anti-cancer properties. While direct and extensive research on this compound is still developing, this document synthesizes the available preclinical data, outlines plausible mechanisms of action, and provides detailed experimental protocols to facilitate further investigation. Particular emphasis is placed on its potential role as a kinase inhibitor and as a modulator of cell adhesion molecules, alongside a discussion of relevant signaling pathways.

Introduction

This compound is a compound structurally characterized by an L-aspartic acid backbone with a benzoyl group attached to the alpha-amino group. This modification confers distinct physicochemical properties that may underlie its biological activities. Preliminary investigations suggest that this compound could be a potent inhibitor of tumor growth and an effective anti-cancer agent. It has been shown to be effective against Chinese hamster ovary (CHO) cells and other cancer cell lines, where it is suggested to induce apoptosis. Furthermore, the broader class of N-benzoyl amino acids has been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in the inflammatory cascade.

Potential Therapeutic Applications

Anti-Cancer Activity

This compound has been described as a potent inhibitor of tumor growth, with demonstrated efficacy in preclinical models against various cancer cell lines, including Chinese hamster ovary (CHO) cells. The proposed mechanism of its anti-cancer effect is the induction of apoptosis, or programmed cell death. It is suggested to belong to the group of kinase inhibitors, which are compounds that block the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.

Table 1: Summary of Preclinical Anti-Cancer Data for N-Benzoyl Amino Acid Derivatives

| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |

| N-2-Bromobenzoyl L-tryptophan | Jurkat | LFA-1/ICAM-1 Adhesion | IC50 | 1.7 µM | [1] |

| This compound | CHO, other cancer cell lines | Not specified | Apoptosis induction | Effective |

Note: Quantitative data for this compound is not currently available in the public domain. The data for N-2-Bromobenzoyl L-tryptophan is provided as a reference for a related N-benzoyl amino acid.

Anti-inflammatory Activity

The anti-inflammatory potential of N-benzoyl amino acids is linked to their ability to inhibit the interaction between LFA-1 and ICAM-1[2]. This interaction is a key step in the process of leukocyte adhesion to the endothelium and subsequent migration into tissues during inflammation. By blocking this interaction, N-benzoyl amino acids could potentially mitigate inflammatory responses in various pathological conditions.

Mechanism of Action

Kinase Inhibition

As a putative kinase inhibitor, this compound may exert its anti-cancer effects by interfering with intracellular signaling pathways that are frequently dysregulated in cancer. The specific kinases targeted by this compound have not yet been fully elucidated.

Caption: Hypothetical kinase inhibition pathway of this compound.

Inhibition of LFA-1/ICAM-1 Interaction

The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells is a critical adhesion step in the inflammatory process. N-benzoyl amino acids are thought to competitively inhibit this interaction, thereby preventing leukocyte transmigration.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Aspartic Acid in Solid-Phase Peptide Synthesis

These application notes provide guidance and detailed protocols for researchers, scientists, and drug development professionals on the effective incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS). The primary focus is on understanding and mitigating the common side reaction of aspartimide formation, which can significantly impact peptide purity and yield.

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide intermediates, particularly during the removal of the Nα-Fmoc protecting group with piperidine (B6355638).[1] This side reaction can lead to the formation of various impurities, including α- and β-piperidides, as well as racemized and rearranged peptide products that are often difficult to separate from the target peptide.[2] The sequence of the peptide, especially the presence of a glycine (B1666218) or serine residue C-terminal to the aspartic acid, can exacerbate this issue.[3]

This document outlines strategies to minimize aspartimide formation, including the selection of appropriate side-chain protecting groups and optimized synthesis conditions.

Aspartimide Formation: Mechanism and By-products

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain ester and forming a five-membered succinimide (B58015) ring.[2] This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of desired α-aspartyl peptide, and the undesired β-aspartyl peptide, as well as their D-isomers.[2]

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Table 1: By-products of Aspartimide Formation

| By-product | Description | Separation from Target Peptide |

| α-Aspartyl Peptide (D-isomer) | Epimerized product with identical mass. | Extremely difficult |

| β-Aspartyl Peptide (L and D isomers) | Isomeric peptide with a different backbone linkage. | Very difficult, often co-elutes |

| α- and β-Piperidide Adducts | Piperidine has opened the succinimide ring. | Generally separable by HPLC |

Strategies to Minimize Aspartimide Formation

Several strategies can be employed to reduce the extent of aspartimide formation during SPPS.

1. Optimized Side-Chain Protection:

The choice of the side-chain protecting group for aspartic acid is critical. While the standard tert-butyl (OtBu) ester is widely used, it is susceptible to aspartimide formation. Alternative protecting groups have been developed to offer enhanced stability.

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Structure | Reduction in Aspartimide Formation | Cleavage Conditions | Reference |

| Fmoc-Asp(OtBu)-OH | tert-Butyl ester | Baseline | TFA | |

| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl ester | Moderate | TFA | |

| Fmoc-Asp(OBno)-OH | 2-Oxo-2-(5-norbornen-2-yl)ethyl ester | Significant | TFA |

Data from comparative studies on the VKDXYI peptide sequence, where X=G, N, or R. The use of Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to only 0.1% per cycle for the challenging Asp-Gly sequence.

2. Use of Additives in the Deprotection Solution: